molecular formula C12H32OSi4 B1441826 Isopropenyloxytris(trimethylsilyl)silane CAS No. 861869-12-7

Isopropenyloxytris(trimethylsilyl)silane

Cat. No. B1441826
CAS RN: 861869-12-7
M. Wt: 304.72 g/mol
InChI Key: PAQMOJBNTFYAFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound can be prepared by protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane . Alternatively, the reaction of trimethylsilyl chloride and trichlorosilane in the presence of lithium delivers the silane directly but in modest yield .


Molecular Structure Analysis

The molecular formula of Isopropenyloxytris(trimethylsilyl)silane is C12H32OSi4. A trimethylsilyl group (abbreviated TMS) is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom [−Si (CH 3) 3], which is in turn bonded to the rest of a molecule .


Chemical Reactions Analysis

Tris(trimethylsilyl)silane is generally used as a radical reducing agent for xanthates, organic halides, isocyanides, selenides, and acid chlorides . It is also used for hydrosilylation of alkenes, alkynes, and dialkyl ketones .


Physical And Chemical Properties Analysis

The initial boiling point and boiling range of Isopropenyloxytris(trimethylsilyl)silane is 87 °C . The flash point is -11 °C - closed cup .

Scientific Research Applications

Radical-Based Reducing Agent

Isopropenyloxytris(trimethylsilyl)silane: is widely used as a radical-based reducing agent in organic chemistry. It facilitates the reduction of various functional groups under mild conditions, maintaining excellent yields and high chemo-, regio-, and stereoselectivity . This reagent generates (TMS)3Si• radicals that initiate chain reactions for the reduction process, leading to the formation of site-specific radicals and the desired reduced products .

Hydrosilylation Reactions

In the realm of hydrosilylation, Isopropenyloxytris(trimethylsilyl)silane plays a crucial role. It is employed to add silicon across unsaturated organic compounds, such as alkenes and alkynes, which is a fundamental step in synthesizing various organosilicon compounds . This process is pivotal for creating materials with desirable properties like increased thermal stability and improved mechanical strength.

Photopolymerization Initiator

The compound is instrumental in photopolymerization, particularly in the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides . It acts as an initiator that can be activated by light, leading to the formation of polymers with specific characteristics suitable for advanced material applications.

Sequential Radical Reactions

Isopropenyloxytris(trimethylsilyl)silane: is also a mediator for sequential radical reactions. It allows for the construction of complex molecular architectures by enabling multiple radical reactions to occur in a sequence. This is particularly useful in the synthesis of intricate organic molecules with potential applications in pharmaceuticals and agrochemicals .

Silane Coupling Agent

This compound serves as a silane coupling agent, which is essential for improving the adhesion between organic and inorganic materials . It is used in coatings, adhesives, and composite materials to enhance the bond strength and durability of the interface.

Hydrophobing Agent

As a hydrophobing agent, Isopropenyloxytris(trimethylsilyl)silane imparts water-repellent properties to surfaces . This application is significant in creating protective coatings that prevent water absorption, thereby increasing the lifespan and performance of various materials.

Mechanism of Action

Target of Action

Isopropenyloxytris(trimethylsilyl)silane is primarily used as a radical-based reagent in organic chemistry . It targets various functional groups in organic substrates, enabling their modification and transformation .

Mode of Action

Isopropenyloxytris(trimethylsilyl)silane operates through a radical mechanism. Initially, trimethylsilyl radicals are generated by some initiation process. In the propagation steps, the removal of the functional group in the organic substrate takes place by action of these radicals via a reactive intermediate or a transition state. A site-specific radical is generated, which then reacts with Isopropenyloxytris(trimethylsilyl)silane and gives the reduced product .

Biochemical Pathways

The biochemical pathways affected by Isopropenyloxytris(trimethylsilyl)silane are largely dependent on the specific organic substrate it interacts with. It has been used in radical reductions, hydrosilylation, and consecutive radical reactions . The exact pathways and their downstream effects would vary based on the specific reaction context.

Result of Action

The result of Isopropenyloxytris(trimethylsilyl)silane’s action is the reduction of functional groups in organic substrates, leading to their modification and transformation . This can result in the synthesis of complex molecules, natural products, polymers, surfaces, and new materials .

Safety and Hazards

Isopropenyloxytris(trimethylsilyl)silane is considered hazardous. It is classified as a flammable liquid, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to wash face, hands and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

Recent applications of tris(trimethylsilyl)silane as a radical-based reagent in organic chemistry have been reviewed . Numerous examples of the successful use of (TMS)3SiH in radical reductions, hydrosilylation, and consecutive radical reactions are given . The strategic role of (TMS)3SiH in polymerization is underlined with emphasis on the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .

properties

IUPAC Name

trimethyl-[prop-1-en-2-yloxy-bis(trimethylsilyl)silyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H32OSi4/c1-12(2)13-17(14(3,4)5,15(6,7)8)16(9,10)11/h1H2,2-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQMOJBNTFYAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)O[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32OSi4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

861869-12-7
Record name Isopropenyloxytris(trimethylsilyl)silane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropenyloxytris(trimethylsilyl)silane
Reactant of Route 2
Isopropenyloxytris(trimethylsilyl)silane
Reactant of Route 3
Isopropenyloxytris(trimethylsilyl)silane

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